N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and trifluoromethyl groups, a pyrrolidinyl group, and a benzenesulfonamide moiety. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methyl and trifluoromethyl groups. The next step involves the attachment of the ethyl linker and the pyrrolidinyl group. Finally, the benzenesulfonamide moiety is introduced through a sulfonation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also crucial in industrial settings to handle hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N~1~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzenesulfonamides, such as:
- 5-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonamide
Uniqueness
What sets N1-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE apart is its combination of functional groups and structural features. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C17H19F3N4O3S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H19F3N4O3S/c1-12-11-15(17(18,19)20)22-24(12)10-8-21-28(26,27)14-6-4-13(5-7-14)23-9-2-3-16(23)25/h4-7,11,21H,2-3,8-10H2,1H3 |
InChI Key |
UDYJSPOPVFTXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C(F)(F)F |
Origin of Product |
United States |
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